4H-Tetrazolo(5,1-c)(1,4)benzothiazine

Catalog No.
S13128657
CAS No.
83443-01-0
M.F
C8H6N4S
M. Wt
190.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4H-Tetrazolo(5,1-c)(1,4)benzothiazine

CAS Number

83443-01-0

Product Name

4H-Tetrazolo(5,1-c)(1,4)benzothiazine

IUPAC Name

4H-tetrazolo[5,1-c][1,4]benzothiazine

Molecular Formula

C8H6N4S

Molecular Weight

190.23 g/mol

InChI

InChI=1S/C8H6N4S/c1-2-4-7-6(3-1)12-8(5-13-7)9-10-11-12/h1-4H,5H2

InChI Key

PJSJLNZVYALOIF-UHFFFAOYSA-N

Canonical SMILES

C1C2=NN=NN2C3=CC=CC=C3S1

4H-Tetrazolo(5,1-c)(1,4)benzothiazine is a heterocyclic compound featuring a fused ring system that includes both a tetrazole and a benzothiazine moiety. This compound is characterized by its unique structural arrangement, which contributes to its chemical reactivity and biological properties. The presence of the tetrazole ring, known for its ability to engage in various

  • Substitution Reactions: The methylene protons of the thiazine ring can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Bromination: The compound can react with N-bromosuccinimide to yield brominated derivatives, such as 4-bromo-4H-tetrazolo(5,1-c)(1,4)benzothiazine .
  • Intramolecular Dipolar Addition: Synthesis often involves intramolecular dipolar addition reactions from precursors like 2-(2-azidophenylthio)acetonitrile, leading to the formation of the tetrazolo-benzothiazine structure .

Research indicates that 4H-tetrazolo(5,1-c)(1,4)benzothiazine exhibits notable biological activities. Compounds in this class have been explored for their potential as:

  • Antimicrobial Agents: Some derivatives demonstrate efficacy against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that certain modifications of this compound may inhibit tumor growth.
  • Cardiovascular Effects: The compound's structural features may contribute to positive inotropic effects, making it a candidate for cardiovascular drug development .

The synthesis of 4H-tetrazolo(5,1-c)(1,4)benzothiazine typically involves:

  • Intramolecular Dipolar Addition: Starting from 2-(2-azidophenylthio)acetonitrile, which undergoes cyclization to form the tetrazole ring fused with benzothiazine.
  • Bromination Reactions: Using N-bromosuccinimide to introduce bromine at specific positions on the benzothiazine ring .

These methods highlight the versatility and accessibility of synthesizing this compound through established organic chemistry techniques.

The unique properties of 4H-tetrazolo(5,1-c)(1,4)benzothiazine lend themselves to various applications:

  • Pharmaceutical Development: Its potential as an antimicrobial and anticancer agent makes it a target for drug discovery efforts.
  • Material Science: The compound's structural characteristics may be exploited in developing novel materials with specific electronic or optical properties.
  • Chemical Probes: Used in research to study biological processes due to its reactivity and ability to form stable complexes with biomolecules.

Interaction studies involving 4H-tetrazolo(5,1-c)(1,4)benzothiazine focus on its binding affinity and interaction mechanisms with biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against target cells or pathogens.

Such studies are crucial for understanding the therapeutic potential and safety profile of this compound.

Several compounds share structural similarities with 4H-tetrazolo(5,1-c)(1,4)benzothiazine. Here are some notable examples:

Compound NameStructure TypeUnique Features
1H-TetrazoleTetrazoleSimpler structure without benzothiazine fusion
BenzothiazoleBenzothiazoleLacks the tetrazole component
2-Amino-1,3-benzothiazoleBenzothiazole derivativeExhibits different biological activity
5-Aryl-1H-tetrazolesAryl-substituted tetrazolesEnhanced reactivity due to aryl groups

These compounds highlight the uniqueness of 4H-tetrazolo(5,1-c)(1,4)benzothiazine due to its fused ring system that combines both tetrazole and benzothiazole functionalities. This combination potentially enhances its biological activity and chemical reactivity compared to simpler analogs.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Exact Mass

190.03131738 g/mol

Monoisotopic Mass

190.03131738 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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